3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one
Description
3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group, a phenylpiperidine moiety, and a chromen-2-one core structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Properties
IUPAC Name |
3-nitro-4-(4-phenylpiperidin-1-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-20-19(22(24)25)18(16-8-4-5-9-17(16)26-20)21-12-10-15(11-13-21)14-6-2-1-3-7-14/h1-9,15H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZKNYKEBWZFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C(=O)OC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202522 | |
| Record name | 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294853-41-1 | |
| Record name | 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=294853-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4-(4-phenyl-1-piperidinyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the chromen-2-one core using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Phenylpiperidine Moiety: The phenylpiperidine moiety can be attached through a nucleophilic substitution reaction. This involves the reaction of the nitro-chromen-2-one intermediate with 4-phenylpiperidine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products Formed
Reduction: 3-amino-4-(4-phenylpiperidino)-2H-chromen-2-one.
Oxidation: Quinone derivatives of the chromen-2-one core.
Substitution: Various substituted phenylpiperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
3-Nitro-4-(4-phenylpiperidino)-2H-chromen-2-one is part of the broader class of coumarin derivatives, which are known for their significant biological activities. These compounds have been studied for their potential as:
- Anticancer Agents : Research indicates that certain coumarin derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, derivatives with the chromenone structure have shown effectiveness against human cervical carcinoma and rhabdomyosarcoma cells, demonstrating low cytotoxicity towards normal cells .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Coumarins have been reported to possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- CNS Disorders : Some derivatives of 3-nitro-2H-chromenes have been identified as potential treatments for central nervous system disorders such as schizophrenia and Parkinson’s disease. Their mechanism often involves antagonism at specific receptor sites, which may lead to therapeutic effects .
Biological Activities
The biological activities associated with this compound include:
- Antioxidant Properties : Coumarins are recognized for their antioxidant capabilities, which help in neutralizing free radicals in biological systems. This property is crucial in preventing oxidative stress-related diseases .
- Antiplatelet Activity : Some studies have demonstrated that coumarin derivatives can inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
Synthesis and Structural Modifications
The synthesis of this compound involves various methodologies that enhance its yield and purity. The compound can be synthesized through:
- Reactions with Amines : The introduction of the piperidine moiety is typically achieved through nucleophilic substitution reactions involving 4-hydroxycoumarin derivatives and appropriate amines under controlled conditions .
- Coordination Chemistry : Recent studies have explored the formation of metal complexes with this compound, enhancing its biological activity and stability. For instance, coordination with Cu(II) and Zn(II) has been investigated to improve antimicrobial properties .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
Mechanism of Action
The mechanism of action of 3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenylpiperidine moiety can bind to receptors or enzymes, modulating their activity. The chromen-2-one core can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-phenylpiperidino)-2H-chromen-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-nitro-2H-chromen-2-one: Lacks the phenylpiperidine moiety, leading to different pharmacological properties.
4-(4-phenylpiperidino)-3-amino-2H-chromen-2-one: Contains an amino group instead of a nitro group, affecting its chemical behavior and biological effects.
Uniqueness
3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one is unique due to the combination of its nitro group, phenylpiperidine moiety, and chromen-2-one core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Biological Activity
3-Nitro-4-(4-phenylpiperidino)-2H-chromen-2-one is a synthetic compound that belongs to the class of 2H-chromenes, which have garnered attention due to their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Research indicates that derivatives of 2H-chromenes, including the target compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain 2H-chromene analogs can activate caspases, leading to DNA fragmentation and reduced cell migration and invasion in various cancer cell lines .
Case Study: Apoptotic Mechanisms
A study by Alblewi et al. (2019) demonstrated that specific 2H-chromene derivatives trigger apoptosis through caspase activation. The compounds were found to significantly reduce cell viability in human breast cancer cells, showcasing their potential as anticancer agents .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has been reported that several 2H-chromene derivatives possess activity against a range of bacterial strains. The structural components, such as the piperidine moiety, contribute to this activity by enhancing interaction with microbial targets .
Antagonistic Effects on P2Y Receptors
This compound has been identified as a selective antagonist of the P2Y6 receptor. In vitro assays revealed that this compound effectively inhibits UDP-induced calcium mobilization in astrocytoma cells expressing the human P2Y6 receptor. The IC50 values for various derivatives indicate a strong structure-activity relationship where modifications at specific positions significantly affect receptor affinity and selectivity .
| Compound | IC50 (µM) | Receptor Type | Comments |
|---|---|---|---|
| This compound | 3.49 | P2Y6R | Moderate affinity |
| 6-Bromo analogue | 3.49 | P2Y6R | Reduced affinity compared to parent compound |
| 6-Iodo derivative | Not specified | P2Y6R | Insurmountable antagonist |
Neuroprotective Effects
Some studies suggest that chromene derivatives may also exert neuroprotective effects through modulation of glutamate receptors. This property is particularly relevant in the context of neurodegenerative diseases where glutamate excitotoxicity plays a role .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Nitro Group : Enhances electron-withdrawing properties, increasing reactivity.
- Piperidine Ring : Contributes to binding affinity at biological targets.
- Phenyl Substitution : Variations in substitution patterns can modulate potency and selectivity against specific receptors.
Summary of Findings
Research into the SAR of related compounds has shown that modifications at the 6-position of the chromene scaffold can lead to significant changes in biological activity, emphasizing the importance of precise structural alterations for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 3-nitro-4-(4-phenylpiperidino)-2H-chromen-2-one?
- Methodological Answer : Use FTIR to identify nitro (NO₂) and carbonyl (C=O) groups via characteristic peaks at ~1526 cm⁻¹ and ~1733 cm⁻¹, respectively . NMR (¹H and ¹³C) is critical for confirming the piperidine and phenyl substituents, with coupling patterns resolving aromatic and aliphatic protons . Single-crystal X-ray diffraction (e.g., SHELX programs) determines spatial arrangements and hydrogen-bonding networks, as demonstrated for analogous chromenone derivatives crystallizing in monoclinic systems .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : A two-step approach is typical:
Nucleophilic substitution : React 4-chloro-3-nitrocoumarin with 4-phenylpiperidine in ethyl acetate under reflux with triethylamine as a base, yielding ~86% product .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization for high purity . Confirm purity via TLC and HRMS for accurate mass validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Solvent selection : Ethyl acetate enhances solubility of nitro-coumarin intermediates, reducing side reactions .
- Catalyst use : p-Toluenesulfonic acid improves condensation efficiency in analogous piperidine-linked chromenones by promoting proton transfer .
- Stoichiometry : A 1:1 molar ratio of 4-chloro-3-nitrocoumarin to 4-phenylpiperidine prevents excess reagent accumulation .
- Kinetic monitoring : In-situ FTIR tracks nitro group reactivity to identify optimal reflux duration (e.g., 2 hours for complete substitution) .
Q. How do computational methods like DFT and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?
- Methodological Answer :
- DFT calculations : Compute HOMO-LUMO gaps to assess stability; gaps >0.15 eV (as in related chromenones) suggest low reactivity, aligning with experimental observations .
- Hirshfeld surface analysis : Quantify C–H···O and π–π interactions (contributing >20% to crystal packing) using CrystalExplorer . For example, intramolecular hydrogen bonds in chromenone derivatives reduce torsional strain, stabilizing planar configurations .
- Molecular Electrostatic Potential (MEP) : Maps predict nucleophilic/electrophilic sites, guiding functionalization strategies .
Q. How should researchers resolve contradictions in reported spectroscopic data for nitro-chromenone derivatives?
- Methodological Answer :
- Comparative analysis : Cross-reference IR and NMR data with structurally analogous compounds (e.g., 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one) to identify substituent-specific shifts .
- Crystallographic validation : Resolve ambiguities in NO₂ orientation or piperidine conformation via X-ray structures .
- Solvent effects : Account for solvent polarity in NMR; DMSO-d₆ may deshield aromatic protons compared to CDCl₃ .
Q. What strategies are effective for evaluating biological activity while avoiding non-specific interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or polymerases), prioritizing compounds with binding energies < -7 kcal/mol .
- SAR profiling : Compare bioactivity of this compound with derivatives lacking the nitro group or piperidine ring to isolate pharmacophoric motifs .
- Cytotoxicity assays : Employ MTT tests on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations, using doxorubicin as a positive control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
